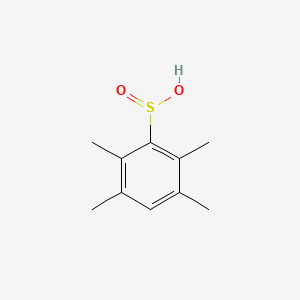
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide: is an organic compound with the molecular formula C15H21NO3. This compound is characterized by its unique structure, which includes a methoxy group, a phenylmethoxy group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide typically involves the reaction of 2-methoxy-2-methyl-3-phenylmethoxypropylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate cellular pathways.
Industry: This compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Methyl-3-phenylmethoxypropyl)prop-2-enamide
- 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide
- 3-Methyl-N-phenylbut-2-enamide
Comparison: N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)16-11-15(2,18-3)12-19-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHLUMUYGFKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(COCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)


![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

![2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2987946.png)





![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/new.no-structure.jpg)

